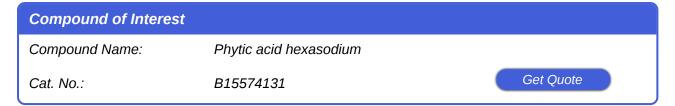


An In-depth Technical Guide to Idasanutlin (CAS No. 1229705-06-9)

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Disclaimer: The CAS number 14306-25-3 provided in the topic corresponds to Sodium Phytate. This guide focuses on Idasanutlin (CAS No. 1229705-06-9), a compound of significant interest to researchers, scientists, and drug development professionals, which aligns with the requested content type and audience.

Abstract

Idasanutlin (RG7388) is a potent, second-generation, orally bioavailable small-molecule antagonist of the Mouse Double Minute 2 (MDM2) E3 ubiquitin ligase. By inhibiting the interaction between MDM2 and the p53 tumor suppressor protein, Idasanutlin stabilizes p53, leading to the reactivation of the p53 signaling pathway. This mechanism induces cell-cycle arrest and apoptosis in cancer cells that harbor wild-type TP53. This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and clinical applications of Idasanutlin, serving as a vital resource for professionals in oncology research and drug development.

Physicochemical Properties

A concise summary of the key physicochemical properties of Idasanutlin is provided in the table below.

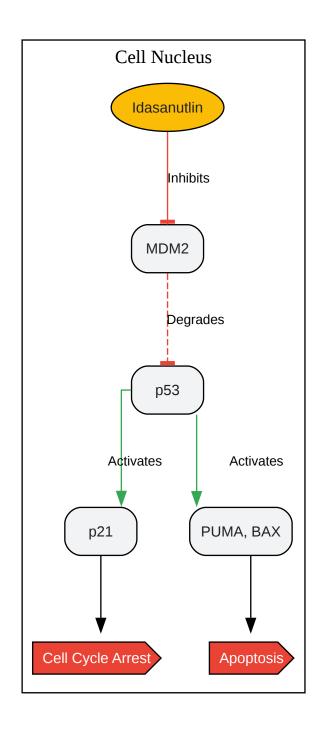


Property	Value	
CAS Number	1229705-06-9	
Synonyms	RG7388, RO5503781	
Molecular Formula	C31H29Cl2F2N3O4	
Molecular Weight	616.48 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO (up to 100 mM)	
Storage	Store at -20°C	

Mechanism of Action

Idasanutlin's primary mechanism of action is the disruption of the MDM2-p53 protein-protein interaction.[1] In many cancers with wild-type TP53, the MDM2 protein is overexpressed, leading to the continuous degradation of p53 and thereby promoting cell survival.[2] Idasanutlin binds to the p53-binding pocket of MDM2, preventing p53 from being targeted for proteasomal degradation.[2] This leads to the accumulation and activation of p53, which in turn transcriptionally activates target genes involved in cell-cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., PUMA, BAX).[3][4]





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Caption: Idasanutlin's effect on the p53 signaling pathway.

Uses in Research and Drug Development

Idasanutlin is a critical tool for cancer research and is under extensive investigation in clinical trials.



- Preclinical Research: It is widely used in in vitro and in vivo models to study the effects of p53 reactivation in various cancer types, including acute myeloid leukemia (AML), neuroblastoma, and solid tumors.
- Clinical Trials: Idasanutlin has advanced to Phase III clinical trials, often in combination with other chemotherapeutic agents like cytarabine, for the treatment of relapsed or refractory AML.[2][5] It is also being evaluated in pediatric cancers.
- Combination Therapies: Research has shown synergistic effects when Idasanutlin is combined with other targeted therapies, such as the BCL-2 inhibitor venetoclax, in preclinical models of AML and neuroblastoma.[6][7]

Experimental Protocols In Vitro Cell Viability Assay

This protocol outlines a standard procedure to determine the half-maximal inhibitory concentration (IC₅₀) of Idasanutlin.

- Cell Lines: Human cancer cell lines with wild-type TP53 (e.g., MOLM-13, MV4-11 for AML;
 SJSA-1, U-2 OS for osteosarcoma).
- Reagents:
 - Idasanutlin stock solution (e.g., 10 mM in DMSO).
 - Complete cell culture medium.
 - Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
- Procedure:
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
 - Prepare serial dilutions of Idasanutlin in complete medium.
 - Treat the cells with the Idasanutlin dilutions and a vehicle control (DMSO).



- Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the Idasanutlin concentration.[8][9]

Western Blot Analysis of p53 Pathway Activation

This protocol is designed to detect the accumulation of p53 and its downstream target p21.

- Cell Lines: As described in section 4.1.
- Reagents:
 - Idasanutlin.
 - Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
 - Primary antibodies: anti-p53, anti-p21, and a loading control (e.g., anti-β-actin or anti-GAPDH).
 - HRP-conjugated secondary antibodies.
 - Chemiluminescent substrate.
- Procedure:
 - Treat cells with Idasanutlin (e.g., 0.05, 0.5, or 5 μM) or vehicle control for 8 to 24 hours.[4]
 - Harvest and lyse the cells in lysis buffer.
 - Determine the protein concentration of the lysates using a BCA or Bradford assay.
 - Separate 20-40 μg of protein per sample by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.

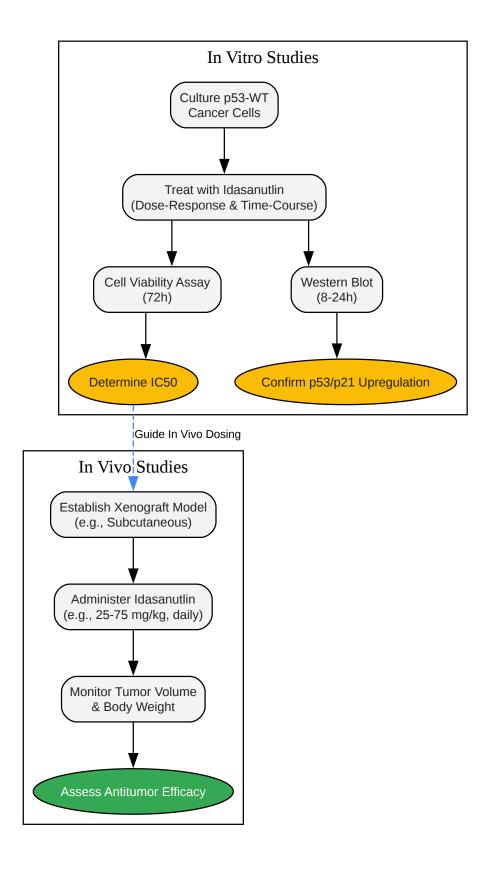
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- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
 [4][6]





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Caption: Standard experimental workflow for preclinical evaluation of Idasanutlin.



In Vivo Xenograft Tumor Model

This protocol provides a general framework for assessing the antitumor efficacy of Idasanutlin in vivo.

- Animal Model: Immunocompromised mice (e.g., athymic nude or SCID).[10][11]
- Cell Lines: Human cancer cell lines that readily form tumors (e.g., SH-SY5Y for neuroblastoma).
- Procedure:
 - Subcutaneously inject 1-10 million cancer cells into the flank of each mouse.
 - Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into treatment and control groups.
 - Administer Idasanutlin (e.g., 25-75 mg/kg) or vehicle control daily via oral gavage.[12][13]
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor the body weight of the mice as an indicator of toxicity.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting or immunohistochemistry).[13]

Quantitative Data Summary



Assay	Parameter	Value	Cell Line/Model	Reference
Binding Assay	IC50	6 nM	-	-
Cell Proliferation	IC50	~30 nM	p53-WT Cancer Cells	-
Western Blot	Treatment Conc.	0.05 - 5 μΜ	SJSA-1, U-2 OS, MCF-7	[4]
Combination Study	Treatment Conc.	100 nM	MOLM-13, MV4- 11	[6][14]
In Vivo Efficacy	Dosage	25-75 mg/kg/day	Neuroblastoma Xenograft	[12][13]

Conclusion

Idasanutlin is a highly specific and potent inhibitor of the MDM2-p53 interaction, representing a promising therapeutic strategy for a range of cancers with wild-type TP53. The detailed protocols and data presented in this guide offer a valuable resource for researchers and clinicians working to further understand and utilize this compound in the fight against cancer. As clinical trials progress, the full therapeutic potential of Idasanutlin, both as a monotherapy and in combination regimens, will be further elucidated.

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